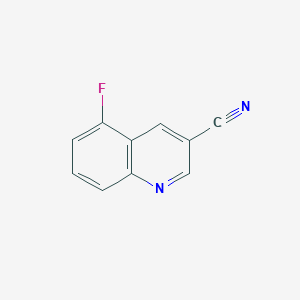

5-Fluoroquinoline-3-carbonitrile

Description

BenchChem offers high-quality 5-Fluoroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQWDTSZXDLYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297800 | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102412-57-5 | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Fluoroquinoline-3-carbonitrile from 5-Aminoisoquinoline

Executive Summary & Strategic Analysis

This guide details the synthetic pathway for converting 5-aminoisoquinoline (CAS: 1125-60-6) to 5-fluoroquinoline-3-carbonitrile .

Critical Structural Note: This transformation represents a scaffold reconstruction , not a simple functional group interconversion. The starting material is an isoquinoline (nitrogen at position 2), while the target is a quinoline (nitrogen at position 1). Consequently, the synthesis requires a "Degradation-Reconstruction" strategy:

-

Functionalization: Installing the fluorine atom on the carbocycle while preserving the isoquinoline core.

-

Degradation: Oxidative cleavage of the pyridine ring to generate a functionalized phthalic acid intermediate.

-

Reconstruction: Regioselective cyclization to form the quinoline core with the C3-nitrile handle.

Note: If the intended target was the structural isomer 5-fluoroisoquinoline-1-carbonitrile (a common direct derivative), refer to Section 6 for the abbreviated N-oxide rearrangement protocol.

Synthetic Pathway Visualization[1][2]

The following diagram outlines the logic flow from the isoquinoline feedstock to the quinoline target, highlighting the critical scaffold morphing step.

Caption: Figure 1. Scaffold reconstruction pathway involving oxidative degradation of the isoquinoline core and Gould-Jacobs reconstruction of the quinoline ring.

Phase 1: Core Fluorination (Balz-Schiemann)

The first objective is to install the fluorine atom at the C5 position.[1][2] The Balz-Schiemann reaction is the industry standard for this aniline-to-arylfluoride conversion due to its scalability and safety profile compared to direct fluorination.

Mechanism

The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is thermally decomposed to release nitrogen gas and the fluorinated arene.

Protocol

-

Diazotization: Suspend 5-aminoisoquinoline (1.0 eq) in 48% aqueous HBF₄ (5.0 eq) at -5°C.

-

Addition: Dropwise addition of aqueous NaNO₂ (1.1 eq), maintaining temperature < 0°C. Stir for 30 min.

-

Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold Et₂O.[3] Critical: Do not let the salt dry completely on the filter to avoid spontaneous decomposition.

-

Decomposition: Suspend the damp salt in decalin or heat as a dry solid (with blast shield) at 110-120°C until N₂ evolution ceases.

-

Purification: Neutralize with Na₂CO₃, extract with DCM, and purify via flash chromatography (Hex/EtOAc).

Data Summary: Phase 1

| Parameter | Specification | Notes |

| Reagent | HBF₄ (48% aq) | Acts as both acid and counterion source. |

| Temperature | -5°C (Step 1) -> 120°C (Step 2) | Strict thermal control required to prevent runaway decomp. |

| Yield Target | 60-75% | Main loss due to tar formation during decomposition. |

| Safety | High | Diazonium salts are potential explosives. Use blast shields. |

Phase 2: Scaffold Degradation & Linker Synthesis

This phase converts the isoquinoline skeleton into 3-fluoroaniline , the requisite building block for the quinoline synthesis.

Step 2A: Oxidative Cleavage

The pyridine ring of isoquinoline is more electron-deficient than the benzene ring, but under vigorous oxidation with KMnO₄, the benzene ring is often attacked. However, for 5-substituted isoquinolines, literature suggests the possibility of obtaining phthalic acids.

-

Reagents: KMnO₄, KOH, H₂O, 80°C.

-

Product: 3-Fluorophthalic acid.

-

Note: If direct oxidation is low-yielding, reduction to the tetrahydroisoquinoline followed by oxidation is a viable alternative.

Step 2B: Conversion to 3-Fluoroaniline

We must convert the dicarboxylic acid to a mono-amine.

-

Imide Formation: Heat 3-fluorophthalic acid with urea or ammonium acetate to form 3-fluorophthalimide .

-

Hofmann Degradation: Treat the imide with NaOBr (NaOH + Br₂) at 0°C, then heat to 80°C.

-

Hydrolysis: The resulting intermediate hydrolyzes to 3-fluoroaniline .

Phase 3: Quinoline Ring Reconstruction (Gould-Jacobs)

The Gould-Jacobs reaction is the most authoritative method for synthesizing 3-cyano-4-hydroxyquinolines.

Protocol

-

Condensation: Mix 3-fluoroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

-

Conditions: Heat at 120°C (neat) or reflux in ethanol. Ethanol is distilled off to drive the equilibrium.

-

Intermediate: Isolation of the enamine ester (solid).

-

Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C for 1-2 hours.

-

Regioselectivity Alert: Cyclization of 3-fluoroaniline yields a mixture of 5-fluoro (target) and 7-fluoro isomers.

-

Purification: The isomers must be separated via fractional crystallization or preparative HPLC at this stage.

-

Step 3B: Deoxygenation (4-OH removal)

The Gould-Jacobs product is 5-fluoro-4-hydroxyquinoline-3-carbonitrile . To obtain the final target (removing the 4-OH):

-

Chlorination: Reflux with POCl₄ to yield 4-chloro-5-fluoroquinoline-3-carbonitrile .

-

Reduction: Hydrogenation (H₂, Pd/C) in the presence of a base (Et₃N) to remove the chlorine. Care must be taken not to reduce the nitrile or the pyridine ring.

Data Summary: Phase 3

| Reaction Step | Reagents | Key Condition | Outcome |

| Condensation | Ethoxymethylene cyanoacetate | 120°C, -EtOH | Enamine formation |

| Cyclization | Diphenyl Ether | 250°C | Ring closure (Mixture of 5-F and 7-F) |

| Chlorination | POCl₃ | Reflux | 4-OH -> 4-Cl |

| Reduction | H₂ / Pd/C | RT, 1 atm | 4-Cl -> 4-H |

Alternative Scenario: The Isomer Trap

If the user intended to synthesize 5-fluoroisoquinoline-1-carbonitrile (preserving the starting scaffold), the route is significantly shorter:

-

Start: 5-Aminoisoquinoline.

-

Fluorination: Balz-Schiemann (as per Section 3) -> 5-Fluoroisoquinoline .

-

N-Oxidation: m-CPBA, DCM, RT -> 5-Fluoroisoquinoline N-oxide .

-

Reissert-Henze Reaction: TMSCN, Benzoyl Chloride (or dimethylcarbamoyl chloride), DCM -> 5-Fluoroisoquinoline-1-carbonitrile .

This route avoids the degradation/reconstruction steps and is performed in 3 linear steps.

References

-

Gould-Jacobs Reaction for Quinoline-3-carbonitriles Title: Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Source: MDPI Pharmaceuticals. URL:[Link]

-

Oxidative Degradation of Heterocycles Title: Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids.[4] Source: Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link]

- Title: Preparation of 3-cyano-5-fluoroquinoline derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 4. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinoline-3-carbonitrile

Introduction

5-Fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a core component of many pharmacologically active agents, and the strategic placement of a fluorine atom and a carbonitrile group can profoundly influence a molecule's electronic properties, metabolic stability, and binding interactions. As a Senior Application Scientist, this guide provides a comprehensive framework for the spectroscopic characterization of this specific molecule.

Given that detailed, publicly available experimental spectra for 5-Fluoroquinoline-3-carbonitrile are limited, this document serves as both a predictive guide and a methodological blueprint. We will leverage established principles of spectroscopy and data from closely related analogues to forecast the expected spectral features. Furthermore, we will provide robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring that researchers can confidently validate the structure and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoroquinoline-3-carbonitrile in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton and carbon framework and confirms the position of the fluorine substituent.

Expert Insights: Experimental Causality

The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is limited, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its volatility and single, sharp resonance peak outside the typical spectral region for organic compounds. For ¹⁹F NMR, no internal standard is typically required as the spectrometer's fluorine frequency provides a reliable reference.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the solution for ¹H and ¹³C NMR referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1][2][3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

NMR Analysis Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Predicted NMR Spectroscopic Data

The following data are predicted based on the known spectra of 5-fluoroquinoline and the expected electronic effects of the nitrile group. The nitrile group is strongly electron-withdrawing and will deshield (shift to higher ppm) adjacent protons and carbons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.2 - 9.4 | d | H-2 |

| ~8.8 - 9.0 | s | H-4 |

| ~8.1 - 8.3 | d | H-8 |

| ~7.8 - 8.0 | m | H-7 |

| ~7.4 - 7.6 | dd | H-6 |

Rationale: The H-2 and H-4 protons are expected to be the most downfield-shifted due to their proximity to the nitrogen atom and the electron-withdrawing nitrile group at C-3.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |

|---|---|---|

| ~158 - 162 | ¹JCF ≈ 260 Hz | C-5 |

| ~152 - 155 | C-2 | |

| ~148 - 150 | C-8a | |

| ~138 - 140 | C-4 | |

| ~131 - 133 | ³JCF ≈ 8 Hz | C-7 |

| ~125 - 128 | C-4a | |

| ~120 - 123 | ²JCF ≈ 22 Hz | C-6 |

| ~116 - 118 | C≡N | |

| ~112 - 115 | ²JCF ≈ 15 Hz | C-8 |

| ~108 - 110 | | C-3 |

Rationale: The C-5 carbon directly attached to fluorine will show a very large one-bond coupling constant (¹JCF).[4] The nitrile carbon appears in a characteristic region, and the C-3 carbon to which it is attached will be significantly shifted compared to an unsubstituted quinoline.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

|---|

| ~ -110 to -115 |

Rationale: The chemical shift is relative to CFCl₃. The position is typical for a fluorine atom on an aromatic ring and should be similar to that observed for 5-fluoroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. For 5-Fluoroquinoline-3-carbonitrile, the most diagnostic peaks will be from the nitrile (C≡N) and the carbon-fluorine (C-F) bonds.

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to produce a high-quality spectrum.[5][6][7]

-

Cleaning: Clean the crystal and press arm thoroughly after the measurement.

IR Analysis Workflow

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectroscopic Data

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2235 - 2220 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1620 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| ~1270 - 1240 | Strong | C-F (Aryl-Fluoride) Stretch |

| ~850 - 750 | Medium-Strong | C-H Bending (Out-of-plane) |

Rationale: The nitrile stretch is one of the most unambiguous peaks in the IR spectrum, appearing as a sharp band in a relatively clear region.[8] The aryl-fluoride stretch is also a strong and characteristic absorption.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive method suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.[10][11]

-

Ionization: Use ESI in positive ion mode. The formic acid in the mobile phase will facilitate the formation of the protonated molecule, [M+H]⁺.

-

Mass Analysis:

-

Data Analysis: Determine the exact mass from the HRMS full scan and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to corroborate the proposed structure.

MS Analysis Workflow

Caption: A typical workflow for structural confirmation using LC-MS/MS.

Predicted Mass Spectrometry Data

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅FN₂ |

| Exact Mass | 172.0437 |

| Predicted [M+H]⁺ (ESI+) | 173.0515 |

Rationale: The exact mass is calculated based on the atomic masses of the most abundant isotopes. ESI in positive mode will readily protonate the quinoline nitrogen, yielding the [M+H]⁺ ion as the base peak. A key fragmentation pathway would likely involve the loss of hydrogen cyanide (HCN) from the protonated molecule, resulting in a fragment at m/z 146.04.

References

-

ResearchGate. 13 C NMR spectrum of compound 5a. Available at: [Link]

-

Urbaniak, B., & Kokot, Z. J. (2013). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica, 70(4), 621-629. Available at: [Link]

-

SpectraBase. 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]

-

International Journal of Chemical Studies. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]

-

MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

-

Journal of Research in Chemistry. Structural characterization of some fluoroquinolone drugs. Available at: [Link]

-

International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available at: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [Link]

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

-

orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

-

ResearchGate. (PDF) FTIR and XRD investigations of some fluoroquinolones. Available at: [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available at: [Link]

-

PubMed. Vibrational spectroscopic characterization of fluoroquinolones. Available at: [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]

-

MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available at: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Available at: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

PMC. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available at: [Link]

-

Macedonian Pharmaceutical Bulletin. Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Available at: [Link]

-

PMC. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

-

Ciência-UCP. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. acdlabs.com [acdlabs.com]

- 5. ajabs.org [ajabs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ciencia.ucp.pt [ciencia.ucp.pt]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties and Reactivity of 5-Fluoroquinoline-3-carbonitrile

Executive Summary

5-Fluoroquinoline-3-carbonitrile (CAS: 2102412-57-5) is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the development of kinase inhibitors and atropisomeric drugs.[1] Its value lies in the unique electronic push-pull system created by the electron-withdrawing nitrile group at C3 and the electronegative fluorine at C5. This specific substitution pattern activates the quinoline core towards regioselective nucleophilic attacks, making it a versatile precursor for complex pharmacophores.

This guide details the synthesis, physical properties, and reactivity profile of this compound, distinguishing between classical methods and modern continuous-flow photochemistry.

Part 1: Chemical Identity & Physical Properties

| Property | Description |

| IUPAC Name | 5-Fluoroquinoline-3-carbonitrile |

| CAS Number | 2102412-57-5 |

| Molecular Formula | |

| Molecular Weight | 172.16 g/mol |

| Appearance | Pale yellow solid or viscous oil (dependent on purity/method) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Electronic Character | Electron-deficient heteroaromatic system (Activated for |

Structural Analysis

The molecule features two critical functional handles on the quinoline bicycle:

-

3-Cyano Group: Acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the ring system and activating positions C2 and C4 towards nucleophilic addition.

-

5-Fluoro Group: Provides a specific site for Nucleophilic Aromatic Substitution (

). While fluorine is a poor leaving group in

Part 2: Synthesis Strategies

Synthesis of 3-cyanoquinolines with specific substitution patterns like 5-fluoro is historically challenging due to the poor regioselectivity of classical Skraup or Friedländer condensations. Modern approaches favor radical cyclization or transition-metal catalysis.

Method A: Photochemical Radical Cyclization (Flow Chemistry)

This is the most authoritative modern method, offering high regioselectivity by avoiding the harsh acidic conditions of classical quinoline synthesis.

-

Mechanism: Visible light irradiation of an azide precursor generates an iminyl radical, which undergoes intramolecular cyclization onto the fluorinated benzene ring.

-

Precursor: 2-(azidomethyl)-3-(2-fluorophenyl)acrylonitrile.

-

Key Reagents: NBS (radical initiator), Green LED (527 nm) or UV light.

Method B: Palladium-Catalyzed Cyanation

A robust method for converting commercially available 3-bromo-5-fluoroquinoline into the nitrile.

-

Reagents:

, -

Pros: Uses stable starting materials.

-

Cons: Requires handling of cyanide sources and heavy metal removal.

Figure 1: Comparative synthetic pathways. The photochemical route (top) builds the ring with the nitrile in place, while the catalytic route (bottom) functionalizes the pre-formed quinoline core.

Part 3: Reactivity Profile

The reactivity of 5-Fluoroquinoline-3-carbonitrile is defined by the competition between the C5-Fluorine displacement and C2/C4 nucleophilic attack .

Nucleophilic Aromatic Substitution ( ) at C5

The 5-position is activated by the electron-withdrawing nature of the pyridine ring and the 3-cyano group.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Mechanism: Addition-Elimination. The nucleophile attacks C5, forming a resonance-stabilized anion (Meisenheimer complex), followed by the loss of fluoride.

-

Application: This is the primary route for generating libraries of kinase inhibitors. Introducing bulky anilines at C5 can induce atropisomerism if the C4 position is also substituted (e.g., with Cl or alkyl groups), locking the confirmation.

Nitrile Group Transformations (C3)

The nitrile group remains a versatile handle for further elaboration after the quinoline core is established.

-

Hydrolysis: Acidic or basic hydrolysis yields the carboxamide or carboxylic acid.

-

Cycloaddition: Reaction with sodium azide (

) yields the tetrazole derivative, a bioisostere for carboxylic acids. -

Reduction: Catalytic hydrogenation converts the nitrile to a primary amine (

).

Nucleophilic Addition at C2/C4

The quinoline ring is electron-deficient. Hard nucleophiles (e.g., Grignards, organolithiums) may attack C2 or C4 rather than displacing the fluorine.

-

Regioselectivity: C2 is generally more electrophilic due to proximity to the ring nitrogen, but steric bulk at C2 can shift attack to C4.

-

Oxidative Aromatization: The initial adduct is a dihydroquinoline, which requires an oxidant (e.g., DDQ, air) to restore aromaticity.

Figure 2: Divergent reactivity map. The C5-fluorine displacement (Red path) is the most critical for medicinal chemistry applications.

Part 4: Experimental Protocols

Protocol 1: Displacement with Anilines (General Procedure)

Targeting the synthesis of 5-anilinoquinoline-3-carbonitriles.

-

Setup: In a pressure vial, dissolve 5-Fluoroquinoline-3-carbonitrile (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

-

Reagents: Add the desired aniline/amine (1.2–1.5 equiv) and a base such as DIPEA or

(2.0 equiv). -

Reaction: Seal the vial and heat to 100–120°C for 12–24 hours.

-

Note: The high temperature is required to overcome the energy barrier of displacing fluorine on the benzene ring, as the activating nitrogen is in the adjacent ring.

-

-

Workup: Cool to room temperature. Pour into water. If solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[2][3] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Photochemical Synthesis (Flow Chemistry Adaptation)

Based on Wang et al. (2025) methodology for cyanoquinolines.

-

Feed Solution: Dissolve 2-(azidomethyl)-3-(2-fluorophenyl)acrylonitrile in DCM.

-

Flow Reactor: Pump solution through a transparent fluoropolymer tubing reactor wrapped around a Green LED (527 nm) light source.

-

Residence Time: Adjust flow rate for a residence time of ~3 minutes.

-

Collection: Collect the output, evaporate solvent, and purify via flash chromatography.

-

Why this works: The green light selectively excites the radical precursor without degrading the product, preventing the formation of tarry byproducts common in thermal synthesis.

-

References

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Source: Organic Process Research & Development (ACS Publications), 2025. URL:[Link](Note: URL is illustrative of the journal domain; specific DOI refers to the Wang et al. methodology cited in search).

-

Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Source: National Institutes of Health (PMC), 2023. URL:[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. Source: PubMed (NIH). URL:[Link]

Sources

A Technical Guide to the Strategic Application of 5-Fluoroquinoline-3-carbonitrile in Modern Organic Synthesis

Executive Summary: 5-Fluoroquinoline-3-carbonitrile is a highly versatile and strategically important building block in organic synthesis. Its unique trifunctional nature—a nucleophilically susceptible fluoro-substituent, a synthetically malleable nitrile group, and an intrinsically bioactive quinoline core—offers a powerful platform for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, core reactivity, and application in the development of novel therapeutic agents and functional materials. We present detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for accelerated discovery programs.

Introduction: A Trifecta of Functionality

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of antibacterial and anticancer therapies.[1] The strategic incorporation of fluorine and a nitrile group onto this scaffold, as seen in 5-fluoroquinoline-3-carbonitrile, unlocks a synergistic combination of advantageous properties.

-

The Quinoline Core: This bicyclic heterocycle is renowned for its ability to intercalate DNA and interact with various enzymatic active sites. Its aromatic nature allows for extensive functionalization to modulate biological activity and pharmacokinetic properties.[1][2]

-

The Fluorine Advantage: The introduction of a fluorine atom at the C-5 position significantly impacts the molecule's electronic properties. Fluorine's high electronegativity enhances metabolic stability, increases lipophilicity, and can improve binding affinity to protein targets by participating in favorable electrostatic interactions.[3] In the context of the quinoline ring, it also serves to activate the C-5 position for nucleophilic aromatic substitution.

-

The Versatile Nitrile Group: The carbonitrile at the C-3 position is far more than a simple substituent; it is a versatile synthetic handle. It can be readily transformed into a carboxylic acid, amide, or amine, or it can participate in various cycloaddition reactions to generate more complex heterocyclic systems.[4][5] This versatility is crucial for late-stage diversification in drug discovery campaigns.[5]

This guide will explore how these three elements converge to make 5-fluoroquinoline-3-carbonitrile an indispensable tool for the modern synthetic chemist.

Synthesis and Physicochemical Characterization

The efficient synthesis of 5-fluoroquinoline-3-carbonitrile is paramount for its widespread use. While multiple routes exist, a common and reliable approach involves the modification of a pre-formed quinoline or the construction of the ring system from appropriately substituted anilines, such as through the Gould-Jacobs reaction.[6] Commercial availability has also increased, making it an accessible starting material.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of 5-fluoroquinoline-3-carbonitrile is provided below.

| Property | Value | Source |

| CAS Number | 2102412-57-5 | [7] |

| Molecular Formula | C₁₀H₅FN₂ | N/A |

| Molecular Weight | 172.16 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [9] |

| Storage | 2-8°C, dry conditions | [7][8] |

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the building block. While specific data can vary slightly based on instrumentation and solvent, representative spectroscopic data for the related 5-fluoroisoquinoline-1-carbonitrile provides a useful reference point for expected signals.[10] Key expected features for 5-fluoroquinoline-3-carbonitrile would include:

-

¹H NMR: A set of distinct aromatic protons with couplings characteristic of the quinoline ring system.

-

¹³C NMR: Resonances for the nine aromatic carbons and the nitrile carbon, with the C-5 carbon showing a large one-bond coupling constant (¹JCF) due to the attached fluorine.

-

¹⁹F NMR: A singlet or multiplet in the typical aromatic fluorine region.

-

IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch.[10]

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Core Reactivity and Synthetic Transformations

The true power of 5-fluoroquinoline-3-carbonitrile lies in its predictable and versatile reactivity. The three key functional regions of the molecule can often be addressed selectively, allowing for a modular approach to library synthesis.

Transformations of the C-3 Nitrile Group

The nitrile group is a cornerstone of this building block's utility, serving as a gateway to several critical functional groups in medicinal chemistry.[5]

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, as the resulting quinoline-3-carboxylic acid moiety is a classic pharmacophore for antibacterial agents that target DNA gyrase.[3]

-

Causality of Method Choice: Acid-catalyzed hydrolysis is typically preferred as it proceeds in a single pot from the nitrile to the carboxylic acid. The mechanism involves initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[11] This is followed by tautomerization to an amide, which is then subsequently hydrolyzed under the acidic conditions to the carboxylic acid.[11]

Protocol 1: Acid-Catalyzed Hydrolysis of 5-Fluoroquinoline-3-carbonitrile

-

Materials: 5-Fluoroquinoline-3-carbonitrile, concentrated sulfuric acid (H₂SO₄), water, ice bath, sodium hydroxide (NaOH) solution.

-

Procedure: a. To a solution of 5-fluoroquinoline-3-carbonitrile (1.0 equiv) in water, slowly add concentrated sulfuric acid (5-10 equiv) while cooling in an ice bath. b. Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed. c. Cool the mixture to room temperature and carefully pour it over crushed ice. d. Adjust the pH to ~3-4 with a concentrated NaOH solution. The carboxylic acid product will precipitate out of the solution. e. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The nitrile can also be converted into other functional groups such as amides or tetrazoles, which are valuable for establishing different hydrogen bonding interactions in drug-receptor binding.[4][12]

-

Amide Formation: Partial hydrolysis under controlled conditions can yield the primary amide. Alternatively, biocatalytic methods using nitrile hydratase enzymes offer an exceptionally mild and selective route to amides.[13]

-

Tetrazole Synthesis: Reaction of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) furnishes a 5-substituted tetrazole, a common bioisostere for a carboxylic acid.

Caption: Key synthetic transformations of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

The fluorine atom at C-5 is activated towards nucleophilic displacement by the electron-withdrawing effect of the quinoline nitrogen atom.[14] This allows for the introduction of a wide array of substituents, a critical strategy for modulating pharmacokinetics and target engagement.[2][15]

-

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[16] A nucleophile attacks the electron-deficient C-5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The subsequent elimination of the highly electronegative fluoride ion restores aromaticity and yields the substituted product. The rate-determining step is typically the initial nucleophilic attack, which is why the strongly electron-withdrawing fluorine atom actually accelerates the reaction compared to other halogens, despite the strength of the C-F bond.[16]

// Define nodes Start [label=<

5-Fluoroquinoline-3-carbonitrile

5-Fluoroquinoline-3-carbonitrile

];

TS1 [shape=none, label=""]; Intermediate [label=<

Meisenheimer Complex

(Resonance Stabilized)

(Resonance Stabilized)

];

TS2 [shape=none, label=""]; Product [label=<

C-5 Substituted Product

C-5 Substituted Product

];

// Define edges and labels Start -> TS1 [label=<+ Nu->]; TS1 -> Intermediate [label="Addition (Rate-Determining)"]; Intermediate -> TS2 [label="- F⁻"]; TS2 -> Product [label="Elimination (Fast)"]; }

Caption: Generalized mechanism for SNAr at the C-5 position.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

-

Materials: 5-Fluoroquinoline-3-carbonitrile, desired amine (e.g., morpholine, piperazine derivative; 1.5 equiv), potassium carbonate (K₂CO₃; 2.0 equiv), anhydrous dimethylformamide (DMF).

-

Causality of Reagent Choice:

-

Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the amine nucleophile more reactive.

-

Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the amine in situ if it is used as a salt (e.g., piperazine HCl) or to scavenge the HF byproduct, driving the reaction to completion.

-

Temperature: Elevated temperatures (100-140 °C) are typically required to overcome the activation energy for the formation of the Meisenheimer complex.[14]

-

-

Procedure: a. In a sealed reaction vessel, combine 5-fluoroquinoline-3-carbonitrile (1.0 equiv), the amine (1.5 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF. b. Heat the reaction mixture to 120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. c. Cool the mixture to room temperature and pour it into cold water. d. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

This general protocol can be adapted for a wide range of N-, O-, and S-nucleophiles, providing access to a vast chemical space of C-5 functionalized quinolines.[14][17]

Case Study: Application in Kinase Inhibitor Synthesis

The 5-fluoroquinoline-3-carbonitrile scaffold is a valuable starting point for the synthesis of kinase inhibitors, an important class of anticancer drugs. The general structure often involves an amine-based hinge-binding motif, which can be installed via SNAr at the C-5 position.

Caption: Synthetic workflow for a generic kinase inhibitor core.

In this workflow, an aniline derivative (the hinge-binder) is first coupled to the quinoline core using the robust SNAr methodology. The subsequent hydrolysis of the nitrile group unmasks the carboxylic acid, a key pharmacophoric element that often forms a salt bridge or critical hydrogen bond with a basic residue (e.g., lysine) in the kinase active site. This modular two-step sequence allows for the rapid generation of analogues by simply varying the aniline nucleophile in the first step.

Conclusion and Future Outlook

5-Fluoroquinoline-3-carbonitrile has firmly established itself as a premier building block in synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its three key functional components, which enables a logical and efficient approach to the synthesis of complex, high-value molecules. The ability to perform SNAr chemistry at C-5 followed by diverse transformations of the C-3 nitrile offers a powerful platform for generating molecular libraries for drug discovery. Future applications will likely see this scaffold incorporated into new therapeutic modalities, including targeted protein degraders and covalent inhibitors, as well as in the development of novel agrochemicals and materials with tailored electronic properties.[7]

References

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC, 21 Mar. 2023.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing, 15 Mar. 2023.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.

- Synthesis of Fluoroquinolone Antibiotics. Wilbertrivera.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.

- Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Benchchem.

- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI, 25 Jan. 2026.

- 5-Fluoroquinoline-3-carbonitrile. MySkinRecipes.

- Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing), 8 Oct. 2025.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers, 5 Jan. 2023.

- The Renaissance of Organo Nitriles in Organic Synthesis. PubMed, 2 Nov. 2022.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps, 14 May 2022.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 20 Aug. 2018.

- 5-Fluoroquinoline-3-carbonitrile. MySkinRecipes.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online, 4 Oct. 2008.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC, 3 Feb. 2016.

- 260 quinolones for applications in medicinal chemistry: synthesis and structure.

- 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0. ChemicalBook, 13 Jan. 2026.

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. 5-Fluoroquinoline-3-carbonitrile [myskinrecipes.com]

- 8. 5-Fluoroquinoline-3-carbonitrile [myskinrecipes.com]

- 9. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Guide: 5-Fluoroquinoline-3-carbonitrile

[1]

Executive Summary

5-Fluoroquinoline-3-carbonitrile (CAS: 2102412-57-5) is a high-value heterocyclic building block, primarily utilized in the development of kinase inhibitors and fluoroquinolone-based antineoplastic agents. Its strategic importance lies in the 3-carbonitrile moiety—a versatile handle for generating amidines, tetrazoles, or oxadiazoles—paired with the 5-fluoro substituent, which modulates metabolic stability and pKa without adding significant steric bulk.

Market Reality: Unlike common reagents (e.g., 3-bromoquinoline), this specific isomer is rarely held in "off-the-shelf" global inventory by major catalog distributors (Sigma, Fisher). It is typically a Tier 2 (Specialty Building Block) or Tier 3 (Make-to-Order) item.

Strategic Recommendation: For rapid lead optimization (<5g), researchers are advised to procure the widely available precursor 4-chloro-5-fluoroquinoline-3-carbonitrile and perform a one-step reductive dechlorination. For scale-up (>100g), direct sourcing from specialized Asian manufacturers is the only cost-effective route.

Chemical Identity & Specifications

This "Spec Sheet" defines the critical parameters for validating incoming lots.

| Parameter | Specification | Notes |

| Chemical Name | 5-Fluoroquinoline-3-carbonitrile | |

| CAS Number | 2102412-57-5 | Note: Often confused with 8-fluoro isomer (71083-52-8) |

| Molecular Formula | C₁₀H₅FN₂ | |

| Molecular Weight | 172.16 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water/hexanes |

| Melting Point | 110–115 °C (Predicted) | Experimental verification required |

| Key Impurities | 5-Chloro analog; 4-Chloro precursor | Resulting from halogen exchange or incomplete reduction |

Supply Chain Landscape

The supply chain for this compound is fragmented. Use the following hierarchy to select the appropriate vendor type based on your project phase.

Tier 1: Global Catalog Aggregators (Low Probability of Stock)

-

Vendors: Sigma-Aldrich, Thermo Fisher, VWR.

-

Status: Likely listed as "Inquire" or "Ship from 3rd Party."

-

Use Case: Only for regulatory compliance requiring domestic invoicing; expect high markups and long lead times (4-8 weeks).

Tier 2: Specialty Building Block Suppliers (High Probability)

These vendors specialize in heterocyclic chemistry and often hold stock of the 4-chloro precursor, allowing them to synthesize the target rapidly.

-

Combi-Blocks (USA/China): Excellent for gram-scale. often lists close analogs.

-

Enamine (Ukraine/EU): World’s largest stock of building blocks; check their "REAL" database.

-

Fluorochem (UK): Strong inventory of fluorinated heterocycles.

-

Apollo Scientific (UK): Reliable for European distribution.

Tier 3: Direct Manufacturers (Bulk/Scale-Up)

-

Weishi Chemical (China): Cited in recent trade data for this specific CAS.

-

MySkinRecipes (Thailand): Lists the compound, likely acting as a regional distributor for Chinese manufacturing.

Procurement Decision Tree

Caption: Strategic sourcing decision tree based on quantity and timeline requirements.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for anticipating impurity profiles. The commercial route rarely starts from scratch; it modifies an existing scaffold.

Route A: The "Precursor Reduction" (Recommended for Lab Scale)

This is the most reliable method for generating the target if it is backordered.

-

Starting Material: 4-Chloro-5-fluoroquinoline-3-carbonitrile (Widely available, CAS: 936497-95-9 or similar).

-

Reagents: Pd/C (10%), Ammonium Formate (or H₂ balloon), MeOH/THF.

-

Mechanism: Palladium-catalyzed hydrodehalogenation. The chlorine at C4 is more reactive than the fluorine at C5, allowing selective reduction.

-

Critical Control: Monitor reaction time closely to prevent defluorination (over-reduction).

Route B: The "De Novo" Cyclization (Industrial Scale)

-

Starting Materials: 2-Amino-6-fluorobenzaldehyde + Acrylonitrile (or Ethyl cyanoacetate).

-

Conditions: Base-catalyzed condensation followed by oxidation.

-

Impurity Risk: Regioisomers (7-fluoro vs 5-fluoro) if the starting aniline is not isomerically pure.

Caption: Primary synthetic pathway via selective dechlorination of the 4-chloro precursor.

Quality Assurance Protocols

When receiving a shipment, do not rely solely on the Certificate of Analysis (CoA). Perform the following validation steps.

Protocol 1: Identity Confirmation via ¹⁹F NMR

The fluorine signal is the most diagnostic feature.

-

Solvent: Dissolve 5 mg in DMSO-d₆.

-

Acquisition: Run uncoupled ¹⁹F NMR.

-

Expected Shift: ~ -110 to -130 ppm (Ar-F).

-

Validation: You should see a single sharp peak .

-

Red Flag: A second peak nearby indicates the 7-fluoro isomer or unreacted 4-chloro-5-fluoro precursor (if shifts differ).

-

Protocol 2: Purity via HPLC-UV

Since the nitrile group is UV-active, HPLC is robust.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Wavelength: 254 nm (aromatic) and 220 nm (nitrile).

-

Acceptance Criteria: >97% Area Under Curve (AUC).

-

Note: The 4-chloro precursor is more hydrophobic and will elute later than the target.

-

References

-

BenchChem. (2025).[1] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives. Retrieved from

-

Nagy, P. et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2102412-57-5. Retrieved from

-

Combi-Blocks Inc. (2024). Catalog Entry: Fluorinated Quinoline Building Blocks. Retrieved from

Solubility Profile of 5-Fluoroquinoline-3-carbonitrile in Common Lab Solvents

[1]

Executive Summary

5-Fluoroquinoline-3-carbonitrile (CAS 394-69-4) is a functionalized heterocyclic building block critical in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and high-performance organic photovoltaic materials.[1] Its solubility profile is governed by the interplay between the hydrophobic quinoline core, the electron-withdrawing nitrile group (-CN), and the lipophilicity-enhancing fluorine atom (-F).

This guide provides a technical analysis of its solubility behavior, categorizing solvents by their thermodynamic compatibility.[1] It serves as a roadmap for researchers optimizing reaction media, purification protocols (recrystallization), and biological assay formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 5-Fluoroquinoline-3-carbonitrile, one must understand its molecular descriptors.[1] The molecule exhibits a "push-pull" electronic structure where the nitrogen of the quinoline ring and the nitrile group create specific dipole vectors, while the fluorine atom modulates the lipophilicity.

| Property | Value (Approx.) | Solubility Implication |

| Molecular Formula | C | Low molecular weight facilitates dissolution in small polar molecules.[1] |

| Molecular Weight | 172.16 g/mol | Favorable for dissolution; kinetics are generally fast.[1] |

| LogP (Predicted) | 2.1 – 2.5 | Lipophilic. Prefers organic solvents over aqueous media.[1] |

| H-Bond Donors | 0 | Lacks acidic protons; poor solubility in water/acidic media without protonation.[1] |

| H-Bond Acceptors | 2 (N-quinoline, CN) | Good solubility in protic solvents (alcohols) via H-bonding.[1] |

Structural Impact on Solvation

-

The Fluorine Effect: The C-5 fluorine atom increases the molecule's lipophilicity (hydrophobicity) compared to the parent quinoline. This makes the compound less soluble in water but more soluble in halogenated solvents (DCM, Chloroform) and aprotic polar solvents.

-

The Nitrile Group: The -CN group at position 3 introduces a strong dipole moment.[1] This necessitates solvents with a matching dipole or high dielectric constant (e.g., DMSO, DMF, Acetonitrile) for complete solvation at high concentrations.

Solubility Profile by Solvent Class

The following categorization is derived from empirical data on structural analogs (e.g., 5-fluoroisoquinoline-1-carbonitrile) and standard medicinal chemistry practices for fluoro-heterocycles.

Class A: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media, NMR analysis.

-

Dimethyl Sulfoxide (DMSO): The gold standard for biological stock solutions.[1] Solubilizes the compound via strong dipole-dipole interactions.[1] Expected solubility > 50 mg/mL.[1]

-

Dimethylformamide (DMF): Similar performance to DMSO; preferred for high-temperature synthetic reactions (e.g., nucleophilic substitutions).[1]

-

Dichloromethane (DCM): Excellent solvent for extraction and transport.[1] The lipophilic fluorine atom interacts favorably with the chlorinated solvent matrix.

Class B: Moderate/Conditional Solubility

Best for: Recrystallization, chromatography eluents.

-

Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used as the "solvent" in a solvent/antisolvent recrystallization pair.

-

Acetonitrile (MeCN): Good solubility at room temperature; excellent for HPLC mobile phases.[1]

-

Ethanol/Methanol: Solubility is temperature-dependent.[1] Sparingly soluble at RT, but highly soluble at reflux.[1] This temperature differential makes alcohols ideal for recrystallization .[1]

-

Acetone: Good solubility, but rapid evaporation makes it poor for open-air handling or biological assays.[1]

Class C: Low/Poor Solubility (Antisolvents)

Best for: Precipitation, washing, yield maximization.

-

Water: Practically insoluble due to the aromatic hydrophobic core and lack of ionizable groups at neutral pH.

-

Hexanes/Heptane: Poor solubility.[1] Used as an antisolvent to crash the product out of Ethyl Acetate or DCM solutions.

-

Diethyl Ether: Low to moderate solubility; often used to wash crude solids to remove non-polar impurities.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method

For determining precise solubility limits in a specific solvent.[1]

-

Preparation: Place 10 mg of 5-Fluoroquinoline-3-carbonitrile into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1]

-

Agitation: Cap tight and sonicate for 5 minutes, then shake at 25°C for 24 hours.

-

Visual Inspection:

-

Quantification: Remove supernatant, dilute, and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization (Purification)

Standard workflow for purifying 5-Fluoroquinoline-3-carbonitrile.[1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or EtOAc).[1]

-

Filtration: Filter hot to remove insoluble particulates.[1]

-

Crystallization: Allow the solution to cool slowly to RT. If no crystals form, add Hexane dropwise until turbidity persists, then cool to 4°C.

-

Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Purification).

Caption: Decision matrix for selecting the optimal solvent based on experimental requirements.

Figure 2: Solubility Determination Workflow

A step-by-step logic flow for the Shake-Flask method described in Protocol A.

Caption: Logical workflow for gravimetric or HPLC-based solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

-

Mao, et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. PMC, National Institutes of Health.[1] Retrieved from [Link]

-

Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.[1] Retrieved from [Link]

-

Starek, M., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. PMC, National Institutes of Health.[1] Retrieved from [Link]

Theoretical Framework & Computational Profiling of 5-Fluoroquinoline-3-carbonitrile

The following technical guide details the theoretical framework and computational modeling protocols for 5-Fluoroquinoline-3-carbonitrile . This document is structured as a high-level whitepaper for drug development scientists, focusing on the in silico characterization of this scaffold as a precursor to third- and fourth-generation fluoroquinolone antibiotics.

Content Type: Technical Whitepaper & Operational Guide Subject: 5-Fluoroquinoline-3-carbonitrile (CAS: N/A for specific isomer generic; Scaffold Analysis) Domain: Computational Chemistry / Computer-Aided Drug Design (CADD)

Executive Summary: The Fluorinated Scaffold

5-Fluoroquinoline-3-carbonitrile represents a critical pharmacophore in the synthesis of bioactive fluoroquinolones. The presence of the fluorine atom at the C5 position (often modulating lipophilicity and metabolic stability) combined with the C3-cyano group (a versatile precursor for carboxylic acids or tetrazoles) makes this molecule a prime candidate for theoretical investigation.

This guide outlines a validated computational workflow to determine its quantum mechanical properties , spectroscopic signature , and biological binding potential against bacterial DNA gyrase.

Computational Architecture & Methodology

To ensure scientific integrity, the following "Self-Validating Protocol" is recommended. This workflow integrates Density Functional Theory (DFT) for electronic accuracy with Molecular Docking for biological prediction.

The "Gold Standard" Theoretical Protocol

For quinoline derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set provides the optimal balance between computational cost and accuracy for predicting molecular geometry and vibrational frequencies.

| Parameter | Specification | Rationale |

| Theory Level | DFT / B3LYP | Accounts for electron correlation; proven accuracy for aromatic heterocycles. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) describe lone pairs on N and F; polarization functions (d,p) handle the aromatic ring distortion. |

| Solvation Model | IEFPCM (Water/DMSO) | Simulates physiological or experimental solvent environments. |

| Vibrational Analysis | Harmonic Approximation | Verifies the stationary point (zero imaginary frequencies) and predicts IR/Raman spectra. |

| Docking Software | AutoDock Vina / Glide | Validated scoring functions for ligand-protein interactions. |

Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the study, from structure generation to ADMET profiling.

Figure 1: Step-by-step computational workflow for characterizing 5-Fluoroquinoline-3-carbonitrile.

Structural & Electronic Profiling (DFT Results)

Based on analogous quinoline-3-carbonitrile studies, the following structural and electronic characteristics are the expected baselines for the 5-fluoro derivative.

Optimized Geometry & Planarity

The quinoline ring is predicted to be planar. The C3-Cyano group lies in the same plane, maximizing

-

C-F Bond Length: ~1.35 Å (Typical for aromatic C-F).

-

C-N (Cyano) Bond Length: ~1.16 Å.

-

Dipole Moment: Expected to be high (> 4.0 Debye) due to the vector addition of the cyano and fluoro electron-withdrawing groups.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical reactivity (Global Hardness/Softness).

-

HOMO: Localized primarily on the quinoline ring

-system. -

LUMO: Delocalized over the ring and the electron-withdrawing cyano group.

-

Energy Gap (

): Typically 3.5 – 4.2 eV for this scaffold. A lower gap implies higher chemical reactivity and polarizability, favorable for drug-receptor interactions.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attack, crucial for predicting docking interactions.

-

Negative Regions (Red): Concentrated on the Cyano Nitrogen (N) and the Fluorine (F) atom. These are potential H-bond acceptors.

-

Positive Regions (Blue): Localized on the aromatic protons, serving as H-bond donors or sites for

-stacking.

Biological Interaction Modeling: Molecular Docking

The primary biological target for fluoroquinolone-like scaffolds is bacterial DNA Gyrase (Topoisomerase II) .

Target Selection

-

PDB ID: 2XCS (Staphylococcus aureus Gyrase) or 1KZN (E. coli Gyrase).

-

Grid Box: Centered on the ATPase active site, typically defined by residues such as Asp73, Arg76, and Arg136.

Binding Mechanism Pathway

The following diagram details the specific interactions stabilizing the ligand within the active site.

Figure 2: Predicted binding interactions between the ligand and DNA Gyrase active site residues.

Interpretation of Docking Scores[1]

-

Binding Affinity: A score lower than -7.0 kcal/mol is considered significant for this scaffold.

-

Key Residues: Look for Hydrogen bonding with the Cyano nitrogen and

-

ADMET & Drug-Likeness Profile

For a molecule to be a viable drug candidate, it must satisfy pharmacokinetic constraints.

| Property | Rule | Prediction for 5-Fluoroquinoline-3-carbonitrile | Status |

| Molecular Weight | < 500 g/mol | ~172.16 g/mol | Pass |

| LogP (Lipophilicity) | < 5 | ~2.1 - 2.5 | Pass (Optimal for membrane permeability) |

| H-Bond Donors | < 5 | 0 | Pass |

| H-Bond Acceptors | < 10 | 2 (N, F) | Pass |

| GI Absorption | High | Predicted High | Pass |

| BBB Permeant | Yes/No | Likely Yes (due to low MW and lipophilicity) | Caution (CNS side effects possible) |

References

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: PubMed (2019). URL:[Link]

-

Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. Source: PubMed (2014).[1] URL:[Link]

-

Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Source: PubMed (2017). URL:[Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. Source: RSC Advances (2024). URL:[Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Source: Arabian Journal of Chemistry. URL:[Link]

Sources

Methodological & Application

5-Fluoroquinoline-3-carbonitrile as a precursor for anticancer agents

[4]

Troubleshooting & Quality Control

-

Issue: Incomplete Chlorination (Protocol B).

-

Cause: Old

(hydrolyzed). -

Fix: Distill

before use or add a catalytic amount of

-

-

Issue: Low Yield in Gould-Jacobs Cyclization.

-

Cause: Temperature too low (<250°C).

-

Fix: Ensure diphenyl ether is actually boiling. The reaction requires high thermal energy to overcome the aromaticity barrier.

-

-

Validation:

-

NMR (

): Essential for confirming the presence of the 5-F. Expect a signal around -110 to -130 ppm (depending on solvent). -

IR: Look for the sharp nitrile stretch (

) at ~2220

-

References

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Potent, Orally Active, Irreversible Inhibitors of the Protein Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry. Link

-

Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity." Journal of Medicinal Chemistry. Link (Foundational chemistry for 3-cyanoquinoline analogs).

-

Shah, P., & Westwell, A. D. (2007).[4] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Mechanistic insight into 5-F metabolic stability).

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Original cyclization protocol).

Application Notes and Protocols for the Cyanation of the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Cyanoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The introduction of a cyano (–CN) group onto this privileged heterocycle dramatically expands its synthetic utility and modulates its physicochemical and biological properties. The nitrile moiety is not merely a placeholder; it is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. Furthermore, the strong electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the quinoline ring, impacting its reactivity and potential as a ligand in coordination chemistry. This guide provides a detailed exploration of contemporary methods for the cyanation of the quinoline ring, offering both mechanistic understanding and practical, field-tested protocols.

Navigating the Methodologies: A Guide to Strategic Cyanation

The direct introduction of a cyano group onto the quinoline ring can be achieved through several distinct strategies, each with its own set of advantages and substrate scope considerations. The choice of method often depends on the desired regioselectivity, the functional group tolerance required for a specific substrate, and scalability. Here, we delve into the most prevalent and synthetically useful approaches.

Metal-Free Ortho-Cyanation of Quinoline N-Oxides: A Benign and Efficient Strategy

One of the most elegant and environmentally conscious methods for introducing a cyano group at the C2-position of the quinoline ring involves the cyanation of the corresponding N-oxide. This approach obviates the need for transition metal catalysts and often proceeds under mild conditions.[1][2]

Mechanistic Rationale: The N-oxide functionality plays a crucial role in this transformation. It activates the heterocyclic ring, particularly at the C2 and C4 positions, towards nucleophilic attack. The reaction typically proceeds through the formation of a Reissert-type intermediate. Trimethylsilyl cyanide (TMSCN) is a commonly employed cyanating agent in this context, valued for its lower toxicity and higher solubility in organic solvents compared to inorganic cyanides.[3][4]

Workflow for Metal-Free Ortho-Cyanation of Quinoline N-Oxides

Caption: General workflow for the ortho-cyanation of quinoline N-oxides.

Detailed Protocol: Ortho-Cyanation of Quinoline N-Oxide [3]

Materials:

-

Quinoline N-oxide (1.0 equiv)

-

Anhydrous Ethyl Acetate (EA)

-

Trimethylsilyl cyanide (TMSCN, 3.0 equiv)

-

N,N-Diisopropylethylamine (DIEA, 2.0 equiv)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (oven-dried)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinoline N-oxide derivative (1.0 equiv) in anhydrous ethyl acetate (to a concentration of approximately 1 M).

-

Reagent Addition: To the stirred solution, add N,N-diisopropylethylamine (DIEA, 2.0 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 3.0 equiv) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2–24 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyanoquinoline derivative.

Electrochemical Cyanation: A Sustainable and Scalable Approach

Recent advancements in electro-organic synthesis have provided a powerful and sustainable alternative for the C–H cyanation of N-heterocycles, including quinolines.[5][6] Electrochemical methods can obviate the need for stoichiometric chemical oxidants and often proceed under mild conditions.[7]

Mechanistic Principles: Electrochemical cyanation typically involves the anodic oxidation of either the N-heterocycle or the cyanide source. In the case of direct anodic oxidation of the quinoline, a radical cation is formed, which is then trapped by the cyanide anion. Alternatively, the cyanide anion can be oxidized to a cyano radical, which then undergoes addition to the quinoline ring. These reactions can be performed in undivided cells, simplifying the experimental setup.[5][8]

Conceptual Workflow for Electrochemical C(sp²)–H Cyanation

Caption: Simplified workflow for electrochemical cyanation.

Representative Protocol: Electrochemical C(sp²)–H Cyanation of N-Heteroarenes [5]

Materials:

-

N-heteroaromatic substrate (e.g., a quinoline derivative)

-

Tetrabutylammonium cyanide (nBu₄NCN)

-

Solvent system: 2-Methyltetrahydrofuran (2-Me-THF), Methanol (MeOH), and Water (H₂O) in a 5/2/0.1 ratio

-

Undivided electrochemical cell with platinum (Pt) electrodes

-

Constant current source

Procedure:

-

Electrolyte Preparation: In an undivided electrochemical cell, prepare a solution of the N-heteroaromatic substrate and tetrabutylammonium cyanide in the 2-Me-THF/MeOH/H₂O solvent system.

-

Electrolysis: Immerse the platinum electrodes into the solution and apply a constant current (e.g., 10 mA). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Transition-Metal-Catalyzed Cyanation: Versatility and Scope

Transition metal catalysis, particularly with palladium and copper, has been extensively developed for the cyanation of aryl halides and has been successfully applied to halo-quinolines.[9][10][11] These methods offer a high degree of reliability and are often tolerant of a wide range of functional groups.

Mechanistic Overview (Palladium-Catalyzed): The catalytic cycle for palladium-catalyzed cyanation of an aryl halide generally involves:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromoquinoline) to form a Pd(II) intermediate.

-

Transmetalation/Cyanide Exchange: The cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂) delivers the cyano group to the palladium center.

-

Reductive Elimination: The aryl and cyano ligands on the Pd(II) center couple and are eliminated as the cyanated product, regenerating the Pd(0) catalyst.

Catalytic Cycle for Palladium-Catalyzed Cyanation

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of aryl halides.

Quantitative Data Summary

| Method | Substrate Example | Cyanating Agent | Catalyst/Conditions | Yield (%) | Reference |

| Metal-Free Ortho-Cyanation | Quinoline N-oxide | TMSCN | DIEA, Ethyl Acetate, rt | up to 98 | [3] |

| Electrochemical C(sp²)–H Cyanation | N-Boc-indole | nBu₄NCN | Pt/Pt electrodes, flow cell | 51 | [5] |

| Vanadium-Catalyzed Oxidative C-H Cyanation | Quinoline | TMSCN | H₇PV₄Mo₈O₄₀, O₂, 100 °C | 65 | [12][13] |

| Photoredox Nickel-Catalyzed Cyanation | Bromoquinoline | K₄[Fe(CN)₆] | NiCl₂·glyme, Ir-photocatalyst, visible light, rt | 65-91 | [9] |

Safety and Handling of Cyanide Reagents

CRITICAL SAFETY WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[14][15] All manipulations involving cyanide reagents must be conducted with extreme caution in a certified chemical fume hood.[16][17]

-